ethyl 2-(2'-amino-3'-cyano-3-methyl-5-oxospiro[2H-pyrrolo[2,3-c]pyrazole-4,4'-chromene]-6-yl)acetate
Overview
Description
Ethyl (2-amino-3-cyano-3’-methyl-5’-oxo-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazol]-6’(5’H)-yl)acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chromene and a pyrrolo[2,3-c]pyrazole moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-amino-3-cyano-3’-methyl-5’-oxo-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazol]-6’(5’H)-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-cyano-4H-chromene with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition followed by cyclization to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-amino-3-cyano-3’-methyl-5’-oxo-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazol]-6’(5’H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl (2-amino-3-cyano-3’-methyl-5’-oxo-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazol]-6’(5’H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2-amino-3-cyano-3’-methyl-5’-oxo-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazol]-6’(5’H)-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-cyano-4H-chromene-4-carboxylate
- 2-Amino-3-cyano-4H-chromene derivatives
- Spiro[chromene-pyrrole] compounds
Uniqueness
Ethyl (2-amino-3-cyano-3’-methyl-5’-oxo-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazol]-6’(5’H)-yl)acetate stands out due to its spiro linkage, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(2'-amino-3'-cyano-3-methyl-5-oxospiro[2H-pyrrolo[2,3-c]pyrazole-4,4'-chromene]-6-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-3-27-14(25)9-24-17-15(10(2)22-23-17)19(18(24)26)11-6-4-5-7-13(11)28-16(21)12(19)8-20/h4-7H,3,9,21H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBICUJMHSWDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NNC(=C2C3(C1=O)C4=CC=CC=C4OC(=C3C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.